

Technical Support Center: 11 β -HSD1 Inhibitors & Tachyphylaxis

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Compound of Interest

Compound Name: BVT-3498

Cat. No.: B606433

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This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of 11 β -HSD1 inhibitors, with a specific focus on addressing the phenomenon of tachyphylaxis.

Troubleshooting Guides

This section addresses common issues encountered during experiments with 11 β -HSD1 inhibitors.

Issue: Diminished Inhibitor Efficacy Over Time (Tachyphylaxis)

Q1: We observed potent inhibition of 11 β -HSD1 in our initial in vitro/in vivo experiments, but the effect diminishes with repeated dosing or prolonged exposure. What could be the cause?

A1: This phenomenon, known as tachyphylaxis, is a common challenge with competitive 11 β -HSD1 inhibitors, particularly in adipose tissue. The primary suspected cause is the accumulation of the enzyme's substrate, cortisone (or 11-dehydrocorticosterone in rodents), in the local tissue environment.[1][2] Continuous inhibition of 11 β -HSD1, especially in the liver, leads to increased circulating levels of cortisone.[3] This lipophilic substrate can then accumulate in adipose tissue to concentrations that are high enough to outcompete the inhibitor for binding to the enzyme's active site, leading to a loss of inhibitory effect.[2]

Q2: How can we confirm if substrate accumulation is the cause of the observed tachyphylaxis?

A2: To investigate the role of substrate accumulation, you can perform the following:

- **Quantify Cortisone and Cortisol Levels:** Measure the concentrations of cortisone and cortisol in the target tissue (e.g., adipose tissue) and plasma at baseline and after repeated inhibitor dosing. A significant increase in the tissue cortisone-to-cortisol ratio would support the substrate competition hypothesis. In vivo microdialysis is a powerful technique for measuring interstitial fluid concentrations of these steroids directly within the adipose tissue.[4][5][6]
- **Ex Vivo Activity Assays:** After in vivo dosing, collect adipose tissue biopsies and measure 11 β -HSD1 activity ex vivo.[7][8] If the tissue shows reduced inhibitor efficacy in the presence of high endogenous cortisone, it points towards competitive displacement.

Q3: What strategies can we employ to mitigate or avoid tachyphylaxis in our experiments?

A3: Several strategies can be considered:

- **Implement a 'Drug Holiday':** Studies have shown that introducing a daily 'drug holiday' period, where the inhibitor concentration is allowed to fall, can substantially reduce tachyphylaxis in rat adipose tissue.[7][8] This period may allow for the clearance of accumulated substrate. The optimal duration of this drug-free interval needs to be determined empirically.
- **Utilize Pseudo-irreversible or Slow-dissociation Inhibitors:** Consider using inhibitors with different binding kinetics. For example, clobutriben, a pseudo-irreversible inhibitor with a slow dissociation rate, has been shown to resist tachyphylaxis in human adipose tissue.[2][9] Its prolonged residence time on the enzyme makes it less susceptible to displacement by accumulating substrate.[9]
- **Dose and Timing Optimization:** The timing of inhibitor administration relative to the diurnal peak of glucocorticoid levels may influence efficacy.[3] Experiment with different dosing regimens to minimize substrate buildup while maintaining a therapeutic window.

Q4: We are using a mouse model and not observing tachyphylaxis. Is this expected?

A4: Yes, this is consistent with published findings. Tachyphylaxis to 11 β -HSD1 inhibitors has been observed in human and rat adipose tissue, but not in mice.^{[7][8]} Therefore, translating efficacy data from murine models to human studies should be done with caution, and confirmation of sustained target engagement in higher species is crucial.^{[7][8]}

Quantitative Data on 11 β -HSD1 Inhibitors

The following table summarizes key data for selected 11 β -HSD1 inhibitors, including their potency and observed tachyphylaxis.

Inhibitor	Chemical Class	Human 11 β -HSD1 IC ₅₀	Species	Tachyphylaxis in Adipose Tissue	Reference
AZD8329	N/A	9 nM	Human, Rat	Yes	^{[7][8]}
COMPOUND -20	N/A	N/A	Rat	Yes (continuous dosing), Reduced ('drug holiday')	^{[7][8]}
Clofutriben (SPI-62)	N/A	N/A	Human	No	^{[2][9]}
Carbenoxolone	Glycyrrhetic acid derivative	~0.3 μ M (in C2C12 cells)	N/A	N/A	^[10]
INCB13739	N/A	N/A	N/A	N/A	^[11]
MK-0916	N/A	0.03 μ M	N/A	N/A	^[12]

Note: IC₅₀ values can vary depending on the assay conditions. N/A indicates that the data was not available in the searched sources.

Experimental Protocols

Protocol 1: Ex Vivo 11β -HSD1 Activity Assay in Adipose Tissue

This protocol is adapted from methodologies used to assess 11β -HSD1 activity in adipose tissue biopsies.^{[2][7]}

Materials:

- Adipose tissue biopsies
- [^3H]-cortisone (radiolabeled substrate)
- Unlabeled cortisone
- NADPH
- Phosphate buffer (0.1 mol/L, pH 7.6)
- Ethyl acetate
- Scintillation fluid
- Liquid scintillation counter
- HPLC system with a flow scintillation detector (optional, for separating cortisol and cortisone)

Procedure:

- **Tissue Preparation:** Immediately after collection, place adipose tissue samples in ice-cold buffer. Mince the tissue into small fragments.
- **Incubation:** In a reaction tube, combine approximately 100-200 mg of minced adipose tissue with phosphate buffer containing a known concentration of [^3H]-cortisone, unlabeled cortisone, and NADPH.
- **Reaction:** Incubate the tubes at 37°C in a shaking water bath for a predetermined time (e.g., 1-3 hours). The incubation time should be within the linear range of the reaction.

- Extraction: Stop the reaction by adding ice-cold ethyl acetate. Vortex thoroughly to extract the steroids. Centrifuge to separate the organic and aqueous phases.
- Analysis:
 - Scintillation Counting: Transfer the organic phase to a new tube, evaporate to dryness under a stream of nitrogen, and reconstitute in a suitable solvent. Add scintillation fluid and measure the radioactivity using a liquid scintillation counter. To differentiate between [^3H]-cortisone and [^3H]-cortisol, a separation step is required.
 - HPLC Analysis: For more precise quantification, separate [^3H]-cortisone and [^3H]-cortisol using reverse-phase HPLC with a flow scintillation detector.[\[1\]](#)
- Calculation: Calculate the percentage conversion of [^3H]-cortisone to [^3H]-cortisol per milligram of tissue per hour.

Protocol 2: In Vivo Microdialysis of Adipose Tissue for Cortisol and Cortisone Measurement

This protocol provides a general framework for performing in vivo microdialysis in adipose tissue.[\[4\]](#)[\[6\]](#)

Materials:

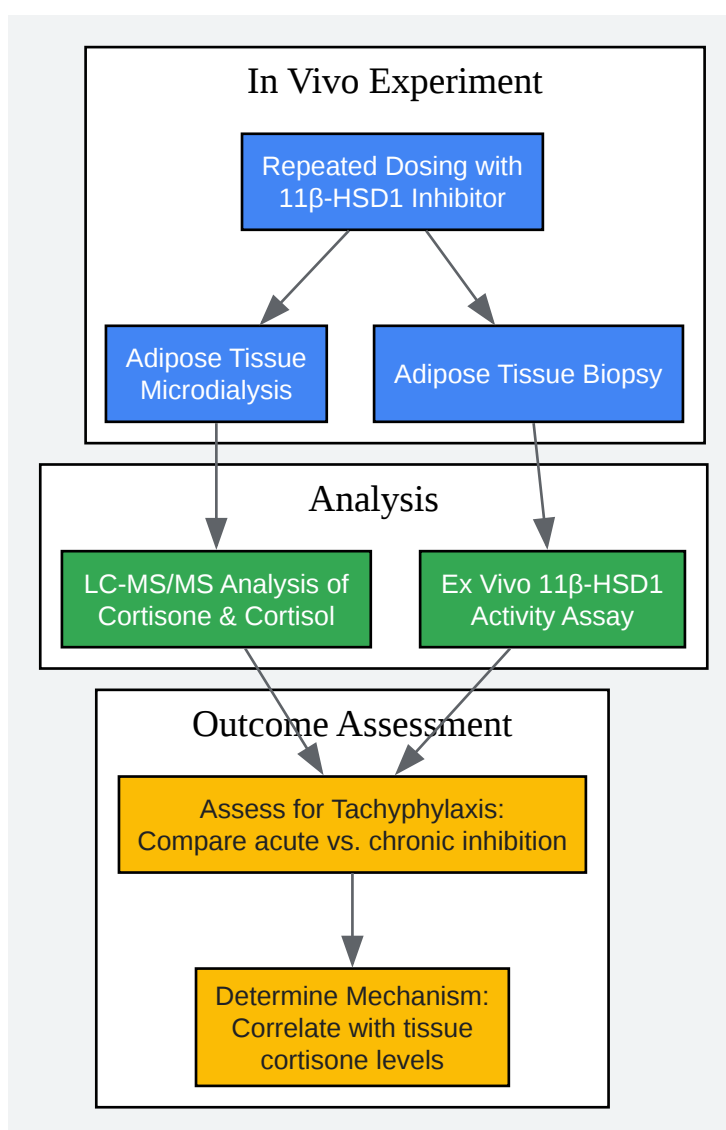
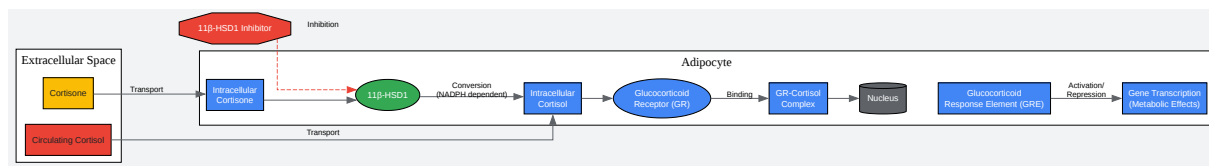
- Microdialysis catheter (e.g., CMA 60)
- Microinfusion pump
- Perfusion fluid (e.g., sterile saline)
- Fraction collector
- LC-MS/MS system for steroid analysis

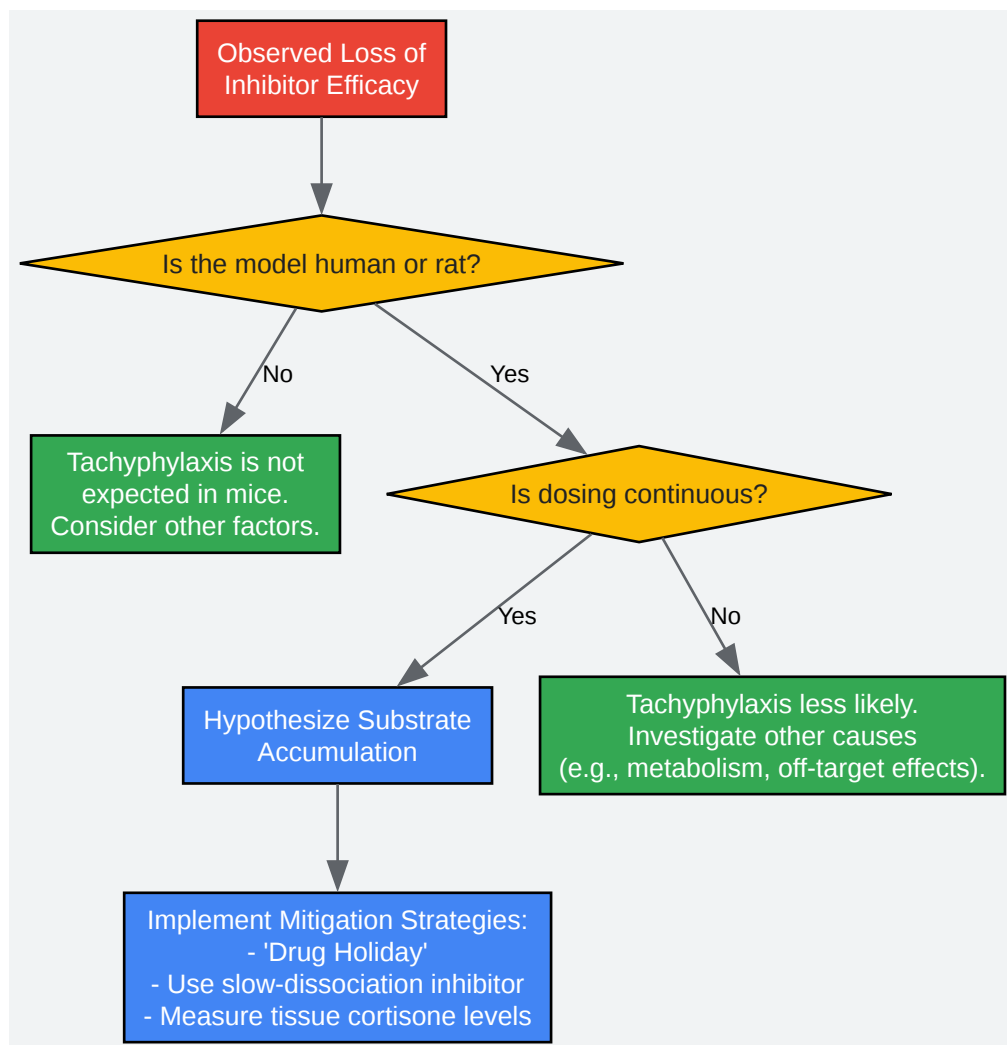
Procedure:

- Catheter Implantation: Under sterile conditions and local anesthesia, insert the microdialysis catheter into the subcutaneous adipose tissue (e.g., abdominal region).

- **Equilibration:** Perfuse the catheter with the perfusion fluid at a low flow rate (e.g., 0.3-2.0 $\mu\text{L}/\text{min}$) for an equilibration period (e.g., 60-90 minutes) to allow the tissue to stabilize.
- **Sample Collection:** Collect the dialysate fractions at regular intervals (e.g., every 20-60 minutes) using a fraction collector.
- **In Vivo Recovery Calibration:** Determine the in vivo recovery of the analytes (cortisol and cortisone) by retrodialysis. This involves adding a known concentration of a stable isotope-labeled standard to the perfusion fluid and measuring its loss from the dialysate.
- **Sample Analysis:** Analyze the collected dialysate fractions for cortisol and cortisone concentrations using a sensitive method like LC-MS/MS.^[5]
- **Data Analysis:** Correct the measured dialysate concentrations for the in vivo recovery to determine the absolute interstitial fluid concentrations of cortisol and cortisone.

Mandatory Visualizations





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